molecular formula C5H5BrN2O B049384 (5-Bromopyrimidin-2-yl)methanol CAS No. 22433-12-1

(5-Bromopyrimidin-2-yl)methanol

Cat. No.: B049384
CAS No.: 22433-12-1
M. Wt: 189.01 g/mol
InChI Key: ZRHVXSBXNUJBGF-UHFFFAOYSA-N
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Description

(5-Bromopyrimidin-2-yl)methanol is a chemical compound with the molecular formula C5H5BrN2O and a molecular weight of 189.01 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and features a bromine atom at the 5-position and a hydroxymethyl group at the 2-position of the pyrimidine ring. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: (5-Bromopyrimidin-2-yl)methanol can be synthesized through various methods. One common approach involves the reduction of methyl 5-bromopyrimidine-2-carboxylate using sodium borohydride (NaBH4) in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature . Another method includes the reaction of 5-bromopyrimidine with formaldehyde in the presence of a base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reduction or substitution reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions: (5-Bromopyrimidin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: (5-Bromopyrimidin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 5-position and the hydroxymethyl group at the 2-position makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

(5-bromopyrimidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-4-1-7-5(3-9)8-2-4/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHVXSBXNUJBGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608669
Record name (5-Bromopyrimidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22433-12-1
Record name (5-Bromopyrimidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Bromopyrimidin-2-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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